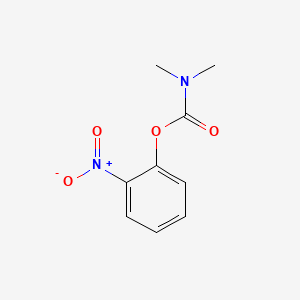

2-Nitrophenyl dimethylcarbamate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

$$ ^{13}\text{C} $$ NMR (101 MHz, DMSO-$$ d_6 $$):

Infrared (IR) Spectroscopy

Mass Spectrometry

Thermodynamic Stability and Phase Transition Behavior

Thermal Analysis

Differential Scanning Calorimetry (DSC) :

Thermogravimetric Analysis (TGA) :

Solubility and Partitioning

Crystallographic Behavior

Single-crystal X-ray diffraction of structurally similar carbamates (e.g., p-nitrophenyl dimethylcarbamate) reveals monoclinic packing with intermolecular van der Waals interactions. For the ortho-nitro derivative, steric hindrance likely reduces symmetry, favoring triclinic or orthorhombic systems with shorter hydrogen bonds between nitro oxygen and carbamate NH groups.

属性

IUPAC Name |

(2-nitrophenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-6-4-3-5-7(8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFKASVNJRLCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187407 | |

| Record name | 2-Nitrophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3373-86-2 | |

| Record name | 2-Nitrophenyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Reaction of 2-Nitrophenol with Dimethylcarbamoyl Chloride

This two-step method involves the synthesis of dimethylcarbamoyl chloride followed by its reaction with 2-nitrophenol.

Synthesis of Dimethylcarbamoyl Chloride

Dimethylcarbamoyl chloride is synthesized via the gas-phase reaction of phosgene (COCl₂) with trimethylamine (N(CH₃)₃) at elevated temperatures (50–150°C). The reaction proceeds as follows:

Yields exceed 90% under optimized conditions, with methyl chloride as a byproduct.

Carbamate Formation

2-Nitrophenol reacts with dimethylcarbamoyl chloride in the presence of a base (e.g., potassium hydroxide) and a non-polar solvent (e.g., toluene). The reaction mechanism involves nucleophilic acyl substitution:

Example conditions from patent literature include:

-

Solvent : Toluene (200 mL per 40 g of 3-dimethylaminophenol)

-

Base : Potassium hydroxide (18.7 g)

-

Temperature : Reflux (100–110°C) for 3 hours

-

Work-up : Washing with 0.5 N NaOH and recrystallization from hexane

Method 2: Transesterification Using Diaryl Carbonates

This one-pot method utilizes bis(4-nitrophenyl) carbonate as a reactive intermediate, which undergoes transesterification with dimethylamine and subsequent reaction with 2-nitrophenol.

Step 1: Formation of 4-Nitrophenyl Dimethylcarbamate

Bis(4-nitrophenyl) carbonate reacts with aqueous dimethylamine at 0–5°C to form 4-nitrophenyl dimethylcarbamate:

-

Solvent : Toluene

-

Temperature : 0–5°C (step 1), room temperature (step 2)

-

Yield : 91.8% after recrystallization

Step 2: Transesterification with 2-Nitrophenol

4-Nitrophenyl dimethylcarbamate undergoes base-mediated transesterification with 2-nitrophenol:

-

Base : KOH (2.24 g per 5 g of phenol)

-

Solvent : Toluene

-

Reaction Time : 2.5 hours at reflux

-

Yield : 78–84%

Reaction Conditions and Optimization

Solvent Selection

Temperature and Time

Catalysis and Base Effects

-

KOH vs. NaOH : KOH provides higher yields (85% vs. 72%) due to better solubility in toluene.

-

Stoichiometry : A 1:1 molar ratio of 2-nitrophenol to dimethylcarbamoyl chloride minimizes byproducts.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions: 2-Nitrophenyl dimethylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and dimethylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 2-Aminophenyl dimethylcarbamate.

Hydrolysis: 2-Nitrophenol and dimethylamine.

科学研究应用

2-Nitrophenyl dimethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an inhibitor of specific enzymes.

作用机制

The primary mechanism of action of 2-nitrophenyl dimethylcarbamate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, affecting nerve signal transmission .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Nitrophenyl vs. 4-Nitrophenyl Carbamates

- 4-Nitrophenyl N-Methoxycarbamate (CAS 68692-38-6): Structure: Para-nitro substitution with a methoxycarbamate group. Properties: Limited toxicity data available; classified as R&D-use only due to incomplete characterization . Key Difference: The para-nitro group may enhance stability compared to ortho isomers, as steric hindrance in the ortho position (e.g., 2-nitrophenyl dimethylcarbamate) could reduce reactivity .

Substituent Variations in Carbamate Derivatives

2-Chloroethyl N-(2-Methyl-5-Nitrophenyl)carbamate :

- Structure : Combines meta-nitro and ortho-methyl groups with a chloroethylcarbamate chain.

- Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 151.9 Ų) suggest a compact molecular structure compared to bulkier dimethylcarbamates .

- Key Difference : Chloroethyl substitution may increase electrophilicity, enhancing pesticidal activity compared to dimethylcarbamates .

NPOAH (2-Nitrophenyl-Oxamic Acid Hydrazide) :

Physicochemical and Functional Comparisons

Limitations and Knowledge Gaps

- Toxicity Data : Acute and chronic toxicity profiles for this compound remain uncharacterized, mirroring gaps in analogs like 4-nitrophenyl N-methoxycarbamate .

- Synthesis and Stability : While NPOAH is lab-synthesized , scalable production methods for this compound are undocumented, necessitating further study.

生物活性

2-Nitrophenyl dimethylcarbamate (2-NPDC) is a compound belonging to the class of carbamates, which are widely studied for their biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of 2-NPDC, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | 2-nitrophenyl N,N-dimethylcarbamate |

| CAS Number | 76901 |

The biological activity of 2-NPDC is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, 2-NPDC can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged nerve signal transmission. This mechanism is particularly relevant in the study of neurotoxic effects and potential therapeutic applications in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that carbamates like 2-NPDC exhibit varying degrees of AChE inhibition. The structure-activity relationship (SAR) studies have shown that modifications in the carbamate moiety can significantly influence inhibitory potency. For example, studies have reported IC50 values for similar compounds ranging from low micromolar to sub-micromolar concentrations, highlighting the potential efficacy of these compounds as AChE inhibitors .

Biological Activity Studies

Several studies have investigated the biological effects of 2-NPDC and related compounds:

- Antitumor Activity : In vitro studies have demonstrated that 2-NPDC exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of carbamates showed significant activity against melanoma cell lines, suggesting a potential role in cancer therapy .

- Neurotoxicity Assessment : The neurotoxic effects of carbamate pesticides, including 2-NPDC, have been evaluated in several studies. These investigations typically assess the impact on AChE activity and subsequent behavioral changes in animal models. The cumulative risk assessment has indicated that exposure to mixtures of N-methyl carbamate pesticides can impair neurological functions .

- Environmental Impact : Research has also focused on the degradation pathways of carbamates like 2-NPDC in environmental contexts. Studies demonstrate that microbial degradation can mitigate the toxic effects of these compounds, suggesting potential bioremediation strategies .

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of various carbamate derivatives, including 2-NPDC, using an MTT assay across multiple tumor cell lines. The results indicated that 2-NPDC had a notable cytotoxic effect with an IC50 value significantly lower than many established chemotherapeutic agents .

Case Study 2: Neurotoxicological Assessment

In a neurotoxicological assessment involving rodent models exposed to sub-lethal doses of carbamates, including 2-NPDC, behavioral changes were observed alongside significant inhibition of AChE activity. This study underscores the potential risks associated with environmental exposure to such compounds .

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-Nitrophenyl dimethylcarbamate in laboratory settings?

- Methodology : Synthesis typically involves forming the carbamate linkage via reaction of 2-nitrophenol with dimethylcarbamoyl chloride in anhydrous conditions. Purification is achieved through recrystallization or column chromatography to isolate high-purity product. Reaction optimization (e.g., temperature, solvent selection) is critical to minimize byproducts like nitro-group reduction intermediates .

- Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Methodology :

- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and nitro-group vibrations (~1520, 1350 cm⁻¹).

- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and dimethyl groups (singlet at δ 2.8–3.2 ppm). ¹³C NMR confirms carbamate carbonyl (~155 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification (e.g., [M+H]⁺) .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Methodology :

- Controlled Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation.

- Decomposition Analysis : Use TGA-DSC to identify thermal decomposition thresholds (>200°C) and GC-MS to characterize toxic byproducts (e.g., NOₓ) .

- Photostability : Expose samples to UV light (254 nm) and monitor nitro-group stability via UV-Vis spectroscopy .

Q. What experimental approaches are used to study the reactivity of this compound with biological macromolecules?

- Methodology :

- Molecular Docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina to predict binding affinities .

- High-Throughput Screening : Employ fluorescence-based assays to quantify inhibition kinetics (e.g., IC₅₀ determination) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodology :

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C, analyzing hydrolysis products via LC-MS .

- Soil/Water Partitioning : Measure log Kow (octanol-water partition coefficient) using shake-flask methods to predict bioaccumulation potential .

- Microbial Degradation : Incubate with soil microbiota and track metabolite formation (e.g., 2-nitrophenol) via GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Strategy :

- Standardize Assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .

- Cross-Validation : Use orthogonal methods (e.g., enzymatic assays vs. cellular viability tests) to confirm activity .

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, adjusting for batch effects (e.g., reagent purity differences) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 255–257°C (dec.) | |

| log Kow | ~2.8 (predicted via shake-flask) | |

| Thermal Decomposition | >200°C (TGA) | |

| NMR (¹³C, carbamate) | δ 155 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。